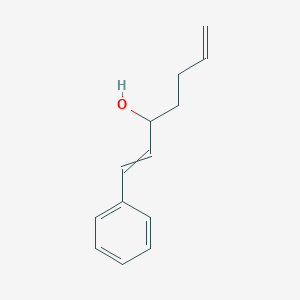

1-Phenylhepta-1,6-dien-3-ol

Description

1-Phenylhepta-1,6-dien-3-ol is an unsaturated aliphatic alcohol featuring a phenyl group at position 1, conjugated double bonds at positions 1 and 6, and a hydroxyl group at position 3. Characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, FTIR, and HRMS confirm its structural integrity .

Properties

CAS No. |

819883-97-1 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-phenylhepta-1,6-dien-3-ol |

InChI |

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8,10-11,13-14H,1,3,9H2 |

InChI Key |

ALECYLSDVOSABX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Allylation via Chiral Ligand Systems

The stereoselective synthesis of this compound has been achieved using Grignard reagents in the presence of chiral ligands. A representative protocol involves:

- Treating 3-methyl-1-phenylpent-4-en-1-one with but-3-en-1-ylmagnesium bromide under nitrogen atmosphere.

- Employing (R)- or (S)-BINOL-derived ligands to induce enantioselectivity.

- Quenching the reaction with saturated NH₄Cl and purifying via silica gel chromatography.

This method yields 70–74% of the target alcohol with enantiomeric excess (ee) values exceeding 90%, as confirmed by chiral HPLC using Chiralpak AD-H columns.

Deprotection of Silyl Ether Intermediates

An alternative route utilizes silyl-protected precursors:

- Starting material : 3-(tert-butyldimethylsilyloxy)-1-phenylhepta-1,6-diene.

- Deprotection : Treatment with boron tribromide (BBr₃) in dichloromethane at 0°C for 1 h, followed by warming to 23°C for 3 h.

- Workup : Vacuum distillation and solvent exchange with toluene to afford the dienol in 75% yield.

Critical parameters include strict anhydrous conditions and controlled temperature to prevent elimination side reactions.

Radical Alkenyl Migration Strategy

Recent advances employ photoinduced radical cascades for constructing the 1,6-diene framework:

- Substrate : 3-phenylhept-1-en-5-yn-3-ol.

- Conditions : Visible light irradiation (50°C, 24 h) with DABCO as base and K₃PO₄ in dichloroethane.

- Mechanism : 1,5-alkenyl migration followed by hydroxyl group retention, yielding 30–52% of product depending on substituents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (CDCl₃, 400 MHz):

- δ 5.85–6.12 ppm : Multiplet for conjugated diene protons (J = 16.9–17.2 Hz).

- δ 4.10–4.31 ppm : Triplet/triplet of doublets for the alcohol-bearing methine (J = 6.5–7.8 Hz).

- δ 7.24–7.89 ppm : Aromatic protons from the phenyl group.

¹³C NMR (100 MHz) confirms structure through peaks at:

Infrared Spectroscopy

IR (KBr) exhibits characteristic bands:

High-Resolution Mass Spectrometry

HRMS (ESI) matches theoretical values:

Stereochemical Control and Resolution

Enantiomer Differentiation

Chiral stationary phase HPLC (Chiralpak AD-H, hexane/i-PrOH 97:3) resolves enantiomers:

Optical rotations correlate with configuration:

Ligand Effects on Enantioselectivity

BINOL-phosphoramidite ligands (e.g., L5 ) provide superior stereocontrol compared to Jacobsen-type catalysts:

| Ligand System | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINOL | 91 | 74 |

| (S)-BINOL | 94 | 70 |

| Salen-Co | 82 | 65 |

Challenges and Optimization Strategies

Competing Elimination Pathways

Proximity of hydroxyl and diene groups promotes dehydration to 1-phenylhepta-1,6-diene. Mitigation strategies include:

Scale-Up Limitations

Radical-based methods suffer from dilution effects. Recent improvements involve:

- Flow photoreactors with 10 cm pathlength.

- Triplet sensitizers (thioxanthone derivatives) to enhance quantum yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form saturated compounds.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Formation of phenylheptanone derivatives.

Reduction: Formation of phenylheptanol derivatives.

Substitution: Formation of brominated or nitrated phenylheptanol derivatives.

Scientific Research Applications

1-Phenylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-Phenylhepta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogs with Modified Alkyl Chains or Substituents

a. (E)-3,6-Dimethyl-1-phenylhepta-1,6-dien-3-ol (1r) and (E)-3-Methyl-1-phenylocta-1,7-dien-3-ol (1s)

- Key Differences : These analogs feature additional methyl groups at positions 3 and 6 (1r) or an extended carbon chain (1s).

- Impact: Methyl substituents may enhance steric hindrance, affecting reactivity and intermolecular interactions.

- Synthesis : Lower yields for 1s (56%) compared to 1r (86%) suggest structural modifications influence synthetic efficiency .

b. (R,4E,6E)-1,7-Diphenylhepta-4,6-dien-3-ol (S)-2

- Key Differences : This compound has a second phenyl group at position 7, creating a diphenyl structure.

- Impact : The diphenyl system likely enhances π-π stacking interactions, which could improve binding to aromatic targets. Enantiomeric excess (90% ee) in (S)-2 indicates chirality-dependent bioactivity, such as antibacterial effects against E. coli and S. enterica .

- Comparison : The absence of a second phenyl group in 1-Phenylhepta-1,6-dien-3-ol may reduce its affinity for hydrophobic targets but simplifies synthesis.

Non-Phenyl Dienols: Terpene Alcohols

a. Linalool (3,7-Dimethylocta-1,6-dien-3-ol)

- Key Differences : Replaces the phenyl group with methyl substituents.

- Impact : Linalool’s volatility and floral aroma make it valuable in perfumery, whereas the phenyl group in this compound likely reduces volatility. Linalool also exhibits sedative and antimicrobial properties via GABAergic modulation .

- Safety : Linalool’s hazard profile (H315, H317, H319) underscores the need for similar safety evaluations in phenyl-substituted analogs .

Steroidal Dienols

a. Cholesta-4,6-dien-3-ol

- Key Differences: A steroid backbone with a dienol system.

- Bioactivity : Demonstrates antimicrobial activity against E. coli and P. multocida (MIC: 0.46–0.94 mg/mL) and inhibits β-amyloid cleaving enzyme (BACE1) (EC$_{50}$: 116.3 µM), relevant to Alzheimer’s research .

- Comparison : The steroidal framework provides rigidity and membrane affinity, which this compound lacks. This highlights how molecular complexity dictates target specificity.

Compounds with Triple Bonds

a. 6-Phenylhexa-1,3,5-triyn-1-ol

- Key Differences : Contains triple bonds instead of conjugated double bonds.

- Impact: Triple bonds increase electron density and reactivity, making these compounds less stable than dienols. Their rigid structure may limit conformational flexibility in biological interactions .

Simplified Dienols

a. Hepta-1,5-dien-3-ol

- Key Differences : Lacks the phenyl group, resulting in a purely aliphatic structure.

Data Table: Key Features of Compared Compounds

Research Findings and Implications

- Structural Influence : Phenyl groups enhance hydrophobicity and aromatic interactions, while methyl groups improve volatility. Steroidal frameworks offer target specificity but complicate synthesis.

- Bioactivity Gaps: this compound lacks reported pharmacological data, unlike its diphenyl and steroidal analogs.

- Synthetic Challenges : Modifications like chain elongation or stereochemical control (e.g., enantiomeric excess) impact yield and practicality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.